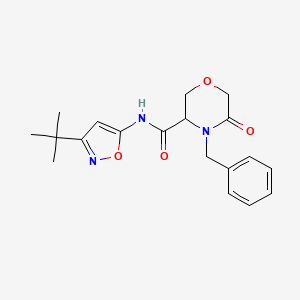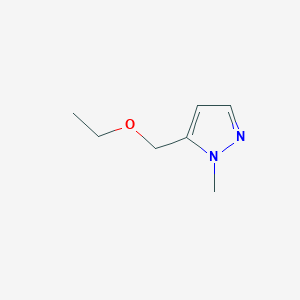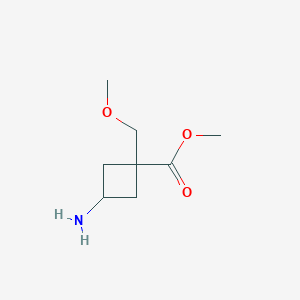
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” likely refers to a compound that contains an o-phenylenediamine (a benzene ring with two amine groups) where the amine groups are protected by tert-butoxycarbonyl (Boc) groups . Boc groups are commonly used in organic synthesis to protect amine groups during a reaction .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” would consist of a benzene ring (from the o-phenylenediamine) with two amine groups that are each connected to a Boc group . The Boc group itself consists of a carbonyl group (C=O) connected to an oxygen atom, which is in turn connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The Boc groups in “N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” can be removed under acidic conditions or by certain reagents like trifluoroacetic acid (TFA) . This would regenerate the free amine groups . Additionally, the compound could potentially undergo reactions at the aromatic ring, such as electrophilic aromatic substitution .Mécanisme D'action
The mechanism of action of N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine is not fully understood. It is believed that it acts as a substrate for enzymes, and it is also believed to bind to proteins in solution. It is thought to interact with the amino acids in proteins, which can lead to changes in the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. It has been shown to have some effects on enzymes, but the exact mechanism is not yet known. It is possible that it could have an effect on the structure and function of proteins, but further research is needed to understand this.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine in lab experiments are that it is relatively easy to synthesize, it is relatively stable, and it is relatively non-toxic. The main limitation is that it is not very soluble in water, so it is not suitable for experiments that require a water-based solution.
Orientations Futures
There are many potential future directions for N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine research. One potential direction is to further study its biochemical and physiological effects. Additionally, research could be done to develop new methods for synthesizing this compound, as well as to develop new applications for this compound. Finally, research could be done to further understand the mechanism of action of this compound, and to develop new ways to use it in the lab.
Méthodes De Synthèse
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine can be synthesized using a variety of methods. The most common method is the reaction of o-phenylenediamine with tert-butyl bromoacetate, which yields this compound in a yield of greater than 90%. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. It is important to note that the reaction should be carried out in an anhydrous environment to avoid the formation of byproducts.
Applications De Recherche Scientifique
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine has a variety of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, chromatography, and biochemistry. In organic synthesis, it is used as a protecting group for amines. It can also be used in the synthesis of polymers, polyamides, and polysaccharides. In chromatography, it is used as a stationary phase for reversed-phase high-performance liquid chromatography (HPLC). In biochemistry, it is used as a substrate for enzymes, and it can also be used to detect proteins in solution.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPWRGXKKBXCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)
![1-{2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2670808.png)
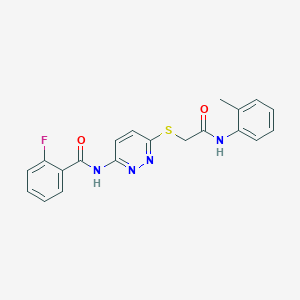
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)
![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2670815.png)
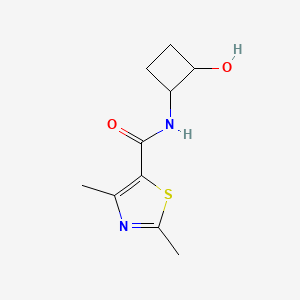
![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)
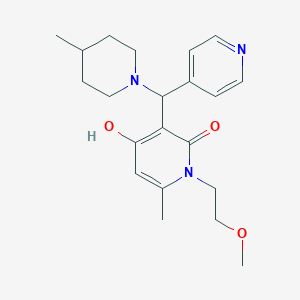
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)
![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)

